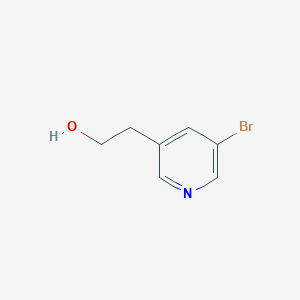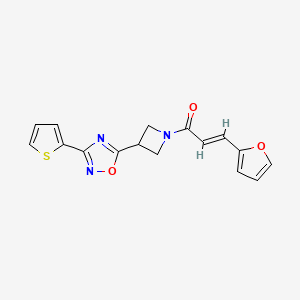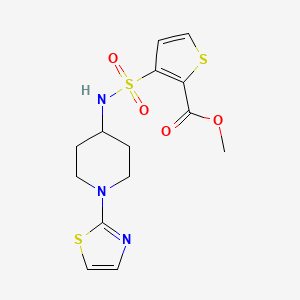![molecular formula C19H17ClN2O3 B2967007 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-57-3](/img/structure/B2967007.png)
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydroquinolinones and benzoxazoles are both important structures in medicinal chemistry due to their presence in a number of biologically active compounds . They are often used as scaffolds in the development of new drugs .
Synthesis Analysis
The synthesis of dihydroquinazolinones often involves a cascade cyclization strategy using readily available starting materials . Benzimidazoles, which are structurally similar to benzoxazoles, can be synthesized by the condensation of o-phenylenediamine with formic acid .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely depending on the specific substituents and reaction conditions. Dihydroquinazolinones and benzoxazoles can participate in a variety of reactions, including condensation, cyclization, and deprotonation .Scientific Research Applications
Crystal Structure Analysis
The molecule 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, which is structurally similar to the requested compound, has been studied for its crystal structure. It consists of coplanar chlorophenyl groups bonded to a dihydroquinazoline ring. The crystal packing of these molecules is stabilized by intermolecular hydrogen bonding, which could be significant for understanding molecular interactions in similar compounds (Butcher et al., 2007).
Antimicrobial Agent Synthesis
New quinazolines, similar in structure to the requested compound, have shown potential as antimicrobial agents. For example, various quinazolinone–thiazolidine–quinoline compounds have been synthesized and screened against bacterial and fungal strains, indicating their potential use in antimicrobial applications (Desai et al., 2011).
Novel Compound Synthesis
The synthesis of new compounds like 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation demonstrates the potential of such compounds in advanced synthetic chemistry. This process involves benzylated clioquinol and oxazolo[4,5-b]pyridine, indicating a methodology that could be relevant to the synthesis of related compounds (Sakee & Grigg, 2009).
Synthesis of Heterocyclic Compounds
The formation of cyclopropa[c]isoquinolines from benzonitrile o-alkenylbenzyl ylides and their rearrangements to benzazepines is another area of interest. This involves diene-conjugated nitrile ylides, which are key intermediates in the synthesis of complex heterocyclic compounds. Such studies can aid in the development of novel synthetic routes for compounds like 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (Motion et al., 1992).
Antitubercular and Antibacterial Activities
Studies on quinazolinone analogs substituted with benzothiophene have shown significant antitubercular and antibacterial activities. This indicates the potential of compounds with similar structures in developing new antimicrobial drugs (Rao & Subramaniam, 2015).
Corrosion Inhibitor Properties
Compounds like 3-amino-2-methylquinazolin-4(3H)-one have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid solutions. The efficiency of such inhibitors depends on the nitrogen content and molecular weight, suggesting that similar compounds could have applications in corrosion prevention (Kadhim et al., 2017).
properties
IUPAC Name |
5-chloro-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-7-8-17-16(12-14)22(19(24)25-17)11-9-18(23)21-10-3-5-13-4-1-2-6-15(13)21/h1-2,4,6-8,12H,3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUNNWXNSWPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)

![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)


![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)